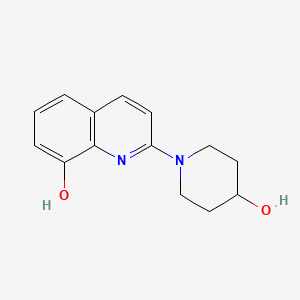

2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol

Description

Significance of Quinoline-Based Scaffolds in Academic Research

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a fundamental building block in the development of therapeutic agents. nih.govmdpi.com Its rigid structure and ability to engage in various intermolecular interactions, including π-stacking and hydrogen bonding, make it a versatile template for drug design. mdpi.com Historically, quinoline derivatives have been at the forefront of medicinal chemistry, most notably with the discovery of quinine (B1679958), an antimalarial drug. rsc.org This legacy continues with a vast number of synthetic quinoline-based compounds being investigated for a wide array of pharmacological activities.

The broad therapeutic potential of quinoline derivatives is well-documented, with research demonstrating their efficacy as:

Anticancer agents: By targeting various mechanisms such as topoisomerase and kinase inhibition. researchgate.net

Antimicrobial agents: Showing activity against a range of bacteria and fungi. nih.gov

Antiviral agents: Including activity against HIV. nih.gov

Anti-inflammatory and analgesic agents. nih.gov

Neuroprotective agents: With applications in neurodegenerative diseases. nih.gov

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. wikipedia.org The 8-hydroxyquinoline (B1678124) moiety, in particular, is a well-known chelating agent, capable of binding to metal ions, a property that has been exploited in the development of agents for neurodegenerative diseases and as antimicrobial compounds. nih.govutexas.edu

Relevance of Piperidine (B6355638) Moieties in Chemical Biology

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in natural products and synthetic pharmaceuticals. tandfonline.com Its conformational flexibility and the basicity of the nitrogen atom are key features that contribute to its widespread importance in chemical biology. The ability of the piperidine scaffold to present substituents in well-defined three-dimensional orientations allows for precise interactions with biological macromolecules.

Piperidine derivatives are integral components of numerous approved drugs and are actively being explored for a multitude of therapeutic applications, including:

Central Nervous System (CNS) disorders: Due to their ability to interact with various receptors and transporters in the brain.

Oncology: With derivatives showing potent anticancer activities.

Infectious diseases: Including antiviral and antibacterial applications.

The incorporation of a hydroxyl group, as in the 4-hydroxypiperidine (B117109) moiety, can further enhance the drug-like properties of a molecule by providing a site for hydrogen bonding, which can improve solubility and target binding affinity.

Overview of 2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol within the Quinoline-Piperidine Chemical Space

The compound this compound is a hybrid molecule that combines the key features of both quinoline and piperidine scaffolds. The linkage of the 4-hydroxypiperidine ring to the 2-position of the quinolin-8-ol core creates a novel chemical entity with the potential for unique biological activities.

The synthesis of such quinoline-piperidine hybrids is an area of active research. rsc.org A common synthetic strategy to form the C-N bond between a piperidine and a quinoline ring involves the nucleophilic substitution of a leaving group, such as a halogen, on the quinoline nucleus by the nitrogen atom of the piperidine. researchgate.net Specifically, 2-chloroquinoline (B121035) derivatives are often used as precursors for the synthesis of 2-substituted quinolines. researchgate.net

The following table provides a summary of the key structural features of this compound:

| Feature | Description |

| Core Scaffold | Quinolin-8-ol |

| Substituent at C2 | 4-Hydroxypiperidin-1-yl |

| Key Functional Groups | Phenolic hydroxyl (-OH) at C8 of quinoline, Alcoholic hydroxyl (-OH) at C4 of piperidine, Tertiary amine (piperidine nitrogen) |

| Potential Interaction Sites | Hydrogen bond donor/acceptor (hydroxyl groups), Metal chelation site (8-hydroxyquinoline), π-stacking (quinoline ring) |

Further experimental investigation is necessary to elucidate the specific chemical properties and biological activities of this compound and to determine its potential as a valuable compound in academic research and drug discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)quinolin-8-ol |

InChI |

InChI=1S/C14H16N2O2/c17-11-6-8-16(9-7-11)13-5-4-10-2-1-3-12(18)14(10)15-13/h1-5,11,17-18H,6-9H2 |

InChI Key |

OHWWBRJFLLQFGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C2=NC3=C(C=CC=C3O)C=C2 |

Origin of Product |

United States |

Spectroscopic Characterization of 2 4 Hydroxypiperidin 1 Yl Quinolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule with the complexity of 2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and coupling interactions of hydrogen atoms in a molecule. The ¹H NMR spectrum of a 2-(substituted)-quinolin-8-ol derivative is expected to show distinct signals for the protons on the quinoline (B57606) core and the piperidine (B6355638) ring.

The aromatic region of the spectrum would display signals corresponding to the protons of the quinoline ring system. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl group at the C-8 position and the substituted piperidinyl group at the C-2 position. Typically, protons on a quinoline ring resonate between δ 7.0 and 9.0 ppm. The coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J-values) between adjacent protons are crucial for determining their relative positions on the quinoline ring.

The aliphatic region of the spectrum would contain signals for the protons of the 4-hydroxypiperidinyl moiety. The protons on the piperidine ring would exhibit complex splitting patterns due to geminal and vicinal couplings. The proton attached to the carbon bearing the hydroxyl group (H-4') would likely appear as a multiplet, and its chemical shift would be influenced by the hydroxyl group. The protons on the carbons adjacent to the nitrogen atom (H-2' and H-6') would be deshielded due to the electron-withdrawing effect of the nitrogen and would appear at a lower field compared to the other piperidine protons. The hydroxyl proton itself would likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Quinoline H-3 | 7.0 - 7.5 | d | 8.0 - 9.0 |

| Quinoline H-4 | 7.8 - 8.2 | d | 8.0 - 9.0 |

| Quinoline H-5 | 7.2 - 7.6 | m | |

| Quinoline H-6 | 7.0 - 7.4 | m | |

| Quinoline H-7 | 7.0 - 7.4 | m | |

| Piperidine H-2', H-6' (axial) | 3.0 - 3.5 | m | |

| Piperidine H-2', H-6' (equatorial) | 3.8 - 4.3 | m | |

| Piperidine H-3', H-5' (axial) | 1.6 - 2.0 | m | |

| Piperidine H-3', H-5' (equatorial) | 2.0 - 2.4 | m | |

| Piperidine H-4' | 3.9 - 4.4 | m | |

| Piperidine 4'-OH | Variable | br s | |

| Quinoline 8-OH | Variable | br s | |

| Note: This is a predicted data table based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom.

The carbon atoms of the 4-hydroxypiperidinyl ring would appear in the aliphatic region of the spectrum, generally between δ 30 and 70 ppm. The carbon atom bearing the hydroxyl group (C-4') would be the most deshielded among the piperidine carbons, while the carbons adjacent to the nitrogen (C-2' and C-6') would also be shifted downfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quinoline C-2 | 155 - 160 |

| Quinoline C-3 | 110 - 115 |

| Quinoline C-4 | 135 - 140 |

| Quinoline C-4a | 138 - 142 |

| Quinoline C-5 | 115 - 120 |

| Quinoline C-6 | 125 - 130 |

| Quinoline C-7 | 110 - 115 |

| Quinoline C-8 | 150 - 155 |

| Quinoline C-8a | 145 - 150 |

| Piperidine C-2', C-6' | 45 - 50 |

| Piperidine C-3', C-5' | 30 - 35 |

| Piperidine C-4' | 65 - 70 |

| Note: This is a predicted data table based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary. |

Two-Dimensional NMR Techniques

For a comprehensive and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the quinoline and piperidine ring systems. Cross-peaks in the COSY spectrum connect signals from protons that are scalar-coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, for example, confirming the attachment of the piperidinyl group to the C-2 position of the quinoline ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would be expected due to the stretching vibrations of the two hydroxyl groups (one phenolic on the quinoline and one alcoholic on the piperidine). The broadness of this peak is a result of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the quinoline ring would appear as a group of bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations of the piperidine ring would be observed in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline ring system would give rise to a series of sharp absorption bands in the 1450-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the phenolic hydroxyl group would appear in the 1200-1260 cm⁻¹ range, while that of the secondary alcohol in the piperidine ring would be expected around 1050-1150 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the tertiary amine (the piperidine nitrogen attached to the quinoline) would likely be observed in the 1180-1360 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N, C=C Stretch (Aromatic) | 1450 - 1650 | Medium to Strong |

| Phenolic C-O Stretch | 1200 - 1260 | Strong |

| Alcoholic C-O Stretch | 1050 - 1150 | Strong |

| C-N Stretch | 1180 - 1360 | Medium |

| Note: This is a predicted data table based on general principles of IR spectroscopy for similar structures. Actual experimental values may vary. |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the quinoline ring. The symmetric stretching vibrations of the aromatic C=C bonds, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum in the 1500-1650 cm⁻¹ region. The breathing modes of the quinoline ring would also be expected to be prominent in the Raman spectrum.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is instrumental in probing the electronic transitions and conjugation within a molecule. For this compound, these methods reveal how the interplay between the quinoline core and the hydroxypiperidinyl substituent influences its electronic behavior.

UV-Vis spectroscopy of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives typically displays characteristic absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions within the aromatic system. The substitution at the 2-position with a 4-hydroxypiperidin-1-yl group is expected to modulate these transitions. The nitrogen atom of the piperidine ring can donate lone-pair electrons to the quinoline system, influencing the energy of the molecular orbitals.

Studies on various 2-substituted 8-hydroxyquinoline derivatives have shown distinct absorption maxima. mdpi.com For instance, the introduction of different groups at the 2-position can lead to shifts in the absorption bands. hep.com.cn In general, the spectra of 8-hydroxyquinoline derivatives are sensitive to pH, as protonation of the quinoline nitrogen or deprotonation of the hydroxyl group alters the electronic structure of the molecule. researchgate.net

The UV-Vis spectrum of this compound in a neutral solvent is expected to exhibit absorption bands characteristic of the 8-hydroxyquinoline scaffold, with potential shifts due to the auxochromic effect of the piperidine substituent.

| Compound Class | Typical λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | ~250, ~310 | π→π | nih.govresearchgate.net |

| 2-Substituted 8-Hydroxyquinolines | 320-480 | π→π and Charge Transfer | mdpi.commdpi.com |

Fluorescence spectroscopy provides valuable information about the excited state properties of molecules. 8-Hydroxyquinoline itself is known to be weakly fluorescent due to excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. rroij.com However, substitution and complexation can significantly enhance fluorescence.

For this compound, the presence of the piperidine group can influence the fluorescence properties. The emission spectra of 8-hydroxyquinoline derivatives are often characterized by a Stokes shift, which is the difference between the absorption and emission maxima. The solvent environment can also play a crucial role in the fluorescence behavior, with polar solvents often leading to shifts in the emission wavelength. Derivatives of 8-aminoquinoline (B160924), which are structurally related to the title compound, are known to be effective fluorogenic chelators for metal ions. nih.gov

The fluorescence of this compound is anticipated to be sensitive to its environment and potential interactions, making fluorescence spectroscopy a powerful tool for its characterization.

| Compound Class | Typical Emission λmax (nm) | Quantum Yield | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | ~510 (in some conditions) | Low | |

| 2-Substituted 8-Hydroxyquinolines | Red-shifted compared to 8-HQ | Variable | hep.com.cn |

| 8-Amidoquinoline Derivatives | 412-502 (as metal complexes) | Variable | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition.

The fragmentation pattern in mass spectrometry is highly dependent on the ionization method used (e.g., Electron Impact - EI, or Electrospray Ionization - ESI). In the mass spectrum of piperidinyl-quinoline derivatives, characteristic fragmentation pathways can be observed. nih.gov Studies on piperidine alkaloids have shown that a common fragmentation pathway involves the neutral loss of water or other small molecules from the piperidine ring. nih.govscielo.br For the quinoline portion, a characteristic fragmentation is the loss of HCN from the molecular ion. mcmaster.ca

Therefore, the mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the piperidine ring, loss of the hydroxyl group, and fragmentation of the quinoline core.

| Structural Moiety | Expected Fragmentation Pathway | Reference |

|---|---|---|

| Piperidine Ring | Neutral loss of H₂O, cleavage of the ring | nih.gov |

| Quinoline Core | Loss of HCN | mcmaster.ca |

| Entire Molecule | Cleavage at the C-N bond connecting the two rings | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Obtaining a single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would reveal the conformation of the piperidine ring (likely a chair conformation) and the planarity of the quinoline system. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and the quinoline nitrogen, would also be elucidated. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

While a crystal structure for the specific title compound is not available in the cited literature, studies on related structures, such as a tetranuclear copper(II) complex of N-(quinolin-8-yl)pyrazine-2-carboxamide and a hydrated form of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, provide insights into the coordination and supramolecular chemistry of quinoline derivatives. nih.govunimi.it These studies highlight the importance of hydrogen bonding and π-π stacking interactions in the solid-state structures of such compounds.

| Structural Feature | Expected Observation | Reference |

|---|---|---|

| Piperidine Ring Conformation | Chair conformation | unimi.it |

| Quinoline Moiety | Largely planar | nih.govunimi.it |

| Intermolecular Interactions | Hydrogen bonding (O-H···N), π-π stacking | nih.govunimi.it |

Computational Chemistry and Theoretical Investigations of 2 4 Hydroxypiperidin 1 Yl Quinolin 8 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. rsc.orgresearchgate.net This method is widely applied to quinoline (B57606) derivatives to determine their structural and electronic properties with high accuracy. scirp.orgnih.govnih.gov Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set like 6-31G* or 6-311G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. researchgate.netbhu.ac.inajchem-a.com

Table 1: Representative Geometrical Parameters from DFT Optimization This table illustrates typical data obtained from geometry optimization of quinoline derivatives. Actual values for 2-(4-hydroxypiperidin-1-yl)quinolin-8-ol would require specific calculations.

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C=N (quinoline) | ~1.30 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C-N (piperidine) | ~1.47 Å | |

| Bond Angle | C-O-H | ~109° |

| C-N-C (piperidine) | ~112° | |

| Dihedral Angle | C-C-N-C | ~180° (planar section) |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgsapub.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. schrodinger.commdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com Analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions. researchgate.net For quinoline derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO's distribution can vary, indicating the pathways for intramolecular charge transfer. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital (FMO) Properties This interactive table shows representative energy values for FMO analysis based on studies of similar heterocyclic compounds.

| Property | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. bhu.ac.inchemrxiv.org The MEP surface plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with heteroatoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack. researchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms, especially those attached to electronegative atoms (e.g., in hydroxyl groups). These areas are susceptible to nucleophilic attack. researchgate.net

Green: Denotes regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the quinoline nitrogen and the two oxygen atoms, identifying them as key sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be concentrated on the hydroxyl hydrogens, highlighting their role as hydrogen bond donors. chemrxiv.org

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results and confirm molecular structures.

Theoretical UV-Visible absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). documentsdelivered.com This method calculates the energies of electronic transitions, corresponding to the absorption wavelengths (λmax) observed in an experimental spectrum. schrodinger.com The calculations can help assign specific electronic transitions, such as π → π* transitions, which are common in aromatic systems like quinoline. mdpi.com The predicted spectrum for this compound would be expected to show characteristic absorptions related to its quinoline core. researchgate.netresearchgate.net

Theoretical vibrational spectra (FT-IR and FT-Raman) are calculated from the second derivatives of the energy with respect to atomic positions. researchgate.net These calculations yield the frequencies and intensities of the molecule's fundamental vibrational modes. mdpi.com By analyzing the Potential Energy Distribution (PED), each calculated frequency can be assigned to specific molecular motions, such as C-H stretching, C=O stretching, or O-H bending. scirp.orgnih.gov These theoretical assignments are crucial for accurately interpreting complex experimental spectra of quinoline derivatives. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide predicted chemical shifts for each nucleus in the molecule. nih.gov

By comparing the computed chemical shifts with experimentally obtained values, researchers can validate the proposed structure and assign specific resonances to the correct atoms. nih.gov While there can be systematic differences between calculated and experimental values, a strong linear correlation between them is typically observed, making this a reliable tool for structural confirmation. researchgate.netnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts This table presents an example of how predicted NMR data is formatted. The values are illustrative for a quinoline-type structure.

| Atom Type | Atom Number (Example) | Predicted Chemical Shift (ppm) |

| ¹H NMR | H (hydroxyl) | 4.5 - 5.5 |

| H (aromatic) | 7.0 - 8.5 | |

| H (piperidine) | 1.5 - 4.0 | |

| ¹³C NMR | C (aromatic, C-O) | 150 - 160 |

| C (aromatic) | 110 - 140 | |

| C (piperidine) | 30 - 70 |

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as this compound, and a protein receptor.

The interaction profile of a ligand with a protein is determined by a variety of non-covalent forces. For this compound, the key interacting moieties would be the quinolin-8-ol group and the 4-hydroxypiperidin-1-yl substituent. The stability of a ligand-protein complex is significantly influenced by hydrogen bonds and hydrophobic interactions.

The quinolin-8-ol scaffold can participate in several types of interactions. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring can act as hydrogen bond acceptors and donors. Furthermore, the aromatic quinoline ring system can engage in π-π stacking and hydrophobic interactions with corresponding residues in a protein's binding pocket.

The 4-hydroxypiperidin-1-yl moiety introduces additional points of interaction. The hydroxyl group on the piperidine (B6355638) ring is a potential hydrogen bond donor and acceptor. The piperidine ring itself, existing in a chair or boat conformation, contributes to the steric and hydrophobic interactions within the binding site.

A hypothetical interaction profile might involve the formation of hydrogen bonds between the hydroxyl groups of the ligand and polar amino acid residues like serine, threonine, or tyrosine. The nitrogen atoms could interact with acidic residues such as aspartate or glutamate. Hydrophobic amino acids like leucine, isoleucine, and valine could form a hydrophobic pocket around the quinoline and piperidine rings.

To illustrate the potential interactions, a data table can be conceptualized to list the types of interactions and the participating functional groups of the ligand.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln |

| Quinoline -OH group | Hydrogen Bond Donor/Acceptor | Asp, Glu, His, Ser, Thr |

| Quinoline Aromatic Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Piperidine Nitrogen | Hydrogen Bond Acceptor (if protonated) | Asp, Glu |

| Piperidine -OH group | Hydrogen Bond Donor/Acceptor | Asp, Glu, His, Ser, Thr |

| Piperidine Ring | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Pro |

The prediction of a ligand's binding mode involves determining its most stable conformation and orientation within the active site of a protein. This is typically achieved through scoring functions in docking software, which estimate the binding affinity. The binding energy, often expressed in kcal/mol, is a key metric, with lower values indicating a more favorable interaction.

For this compound, the predicted binding mode would be highly dependent on the specific protein target. The molecule's inherent flexibility, particularly the bond connecting the piperidine ring to the quinoline system, allows it to adopt various conformations to fit optimally within a binding pocket.

A typical molecular docking study would generate several possible binding poses. These poses are then ranked based on their predicted binding energies. The pose with the lowest energy is generally considered the most likely binding mode. Analysis of this top-ranked pose reveals the specific amino acid residues involved in the interaction and the geometry of the complex.

A hypothetical summary of docking results against a generic kinase active site is presented below.

| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -9.5 | Asp145 (H-bond), Lys72 (H-bond), Leu120 (hydrophobic) |

| 2 | -8.9 | Glu91 (H-bond), Phe144 (π-π stacking), Val80 (hydrophobic) |

| 3 | -8.2 | Ser121 (H-bond), Ile68 (hydrophobic), Met118 (hydrophobic) |

Conformational Analysis and Energetic Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energetic landscape provides insight into the molecule's flexibility and the relative stability of its different conformations.

The energetic landscape is a plot of the molecule's potential energy as a function of its conformational coordinates (e.g., dihedral angles). The minima on this surface correspond to stable conformations, while the peaks represent transition states between them. The relative energies of the minima indicate the probability of finding the molecule in each conformation at a given temperature.

A theoretical conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting structure using quantum mechanics or molecular mechanics methods. This would identify the low-energy, or preferred, conformations of the molecule in a vacuum or a solvent.

The table below conceptualizes the results of a conformational analysis, highlighting the key dihedral angle and the relative energies of the stable conformers.

| Conformer | Dihedral Angle (C3-C2-N1'-C2') | Relative Energy (kcal/mol) | Piperidine Conformation |

| 1 | 60° | 0.0 (Global Minimum) | Chair |

| 2 | 180° | 1.2 | Chair |

| 3 | -60° | 2.5 | Skew-Boat |

Understanding the low-energy conformations is crucial, as it is often one of these that is responsible for the biological activity of the molecule, being the "bioactive conformation" that fits into the receptor's binding site.

Structure Activity Relationship Sar Studies of 2 4 Hydroxypiperidin 1 Yl Quinolin 8 Ol Derivatives

Impact of Substitutions on the Quinoline (B57606) Moiety

The quinoline scaffold is a privileged structure in medicinal chemistry, and its substitution pattern plays a pivotal role in defining the biological activity of 2-(4-hydroxypiperidin-1-yl)quinolin-8-ol derivatives. nih.govmdpi.comresearchgate.net Modifications to the quinoline ring can modulate various properties, including receptor binding affinity, selectivity, and pharmacokinetic parameters.

The hydroxyl group at the 8-position of the quinoline ring is a critical determinant of the biological activity of these compounds. nih.gov This functional group is known to be a key pharmacophore in a variety of biologically active 8-hydroxyquinoline (B1678124) derivatives. nih.gov Its significance is largely attributed to its ability to chelate metal ions, a property that is integral to the mechanism of action of many of these compounds. nih.gov The formation of stable complexes with metal ions can influence a range of biological processes. nih.gov

The presence of the 8-hydroxyl group is often essential for the desired pharmacological effect. Studies on related 8-hydroxyquinoline derivatives have shown that its removal or replacement leads to a significant reduction or complete loss of activity. rsc.org This underscores the indispensable role of this hydroxyl group in the interaction of these molecules with their biological targets.

| Compound | Modification | Impact on Activity | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline Derivative | Presence of 8-OH group | Essential for metal chelation and biological activity | nih.gov |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Presence of 8-OH group | Contributes to antifungal properties, potentially through cell wall damage | mdpi.com |

| 8-Hydroxyquinoline-5-sulfonamide derivatives | Presence of 8-OH group | Important for antifungal activity | mdpi.com |

The substitution at the 2-position of the quinoline ring is another crucial factor influencing the biological activity of this class of compounds. The nature of the substituent at this position can significantly impact the molecule's interaction with its target. In this compound, the 4-hydroxypiperidin-1-yl group at this position is a key determinant of its pharmacological profile.

| Compound Series | Substitution at Position 2 | Observed Effect | Reference |

|---|---|---|---|

| 2-Alkyl-5,7-dichloro-8-hydroxyquinolines | Isopropyl or isobutyl group | Exhibited significant inhibitory activity against dengue virus | mdpi.com |

| 2-Styrylquinolin-4(1H)-ones | Styryl group | Showed potential as viral fusion inhibitors | researchgate.net |

Influence of the Piperidine (B6355638) Ring Structure

The piperidine ring is a common heterocyclic motif found in a vast number of biologically active compounds and natural products. mdpi.com Its structural features, including its conformation and substitution pattern, are critical for the biological activity of this compound derivatives.

The hydroxyl group at the 4-position of the piperidine ring plays a significant role in the pharmacological properties of these molecules. This hydroxyl group can participate in hydrogen bonding interactions with biological targets, which can contribute to the binding affinity and selectivity of the compound. mdpi.com The position and stereochemistry of this hydroxyl group can be critical for optimal interaction with the target.

In studies of other 4-hydroxypiperidine (B117109) derivatives, the presence of the hydroxyl group has been shown to be crucial for activity. mdpi.com Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions within a binding pocket. The replacement of the 4-hydroxypiperidine ring with other cyclic or acyclic amines often leads to a decrease in potency, highlighting the importance of this specific structural feature. mdpi.com

| Compound Series | Key Structural Feature | Importance | Reference |

|---|---|---|---|

| 4-Hydroxypiperidine derivatives | 4-Hydroxyl group | Can form hydrogen bonds, contributing to binding affinity | mdpi.com |

| Non-imidazole Histamine H3 Receptor Antagonists | 4-Hydroxypiperidine moiety | Replacement with a flexible chain led to a drastic reduction in potency in some cases | mdpi.com |

The piperidine ring is not a planar structure and can adopt various conformations, with the chair conformation being the most stable. The conformational flexibility of the piperidine ring allows it to adapt its shape to fit into the binding site of a biological target. This adaptability can be crucial for achieving high-affinity binding.

The substituents on the piperidine ring can influence its preferred conformation and its conformational flexibility. The energetic barrier to ring inversion can be affected by the nature and position of these substituents. This, in turn, can impact the molecule's ability to adopt the optimal conformation for binding to its target. While specific conformational studies on this compound were not found, the general principles of piperidine conformational analysis suggest that this is an important aspect of its SAR.

Linker Chemistry and its Contribution to Biological Activity

The length, rigidity, and chemical nature of the linker can affect the relative orientation of the two ring systems, which can be critical for simultaneous interaction with different regions of a binding site. rsc.org A linker that is too short or too rigid may prevent the molecule from adopting the necessary conformation for optimal binding. Conversely, a linker that is too long or too flexible may lead to a loss of potency due to an entropic penalty upon binding. The choice of linker is therefore a key consideration in the design of new analogues.

Computational SAR Analysis and Predictive Modeling

Computational methods are integral to modern drug discovery, providing powerful tools to rationalize experimental findings, understand structure-activity relationships (SAR) at a molecular level, and predict the biological activity of novel compounds. For derivatives of this compound, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are employed to guide the design of more potent and selective therapeutic agents. These in silico approaches allow for the efficient screening of virtual libraries and provide insights into the molecular interactions that govern a compound's efficacy.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing various molecular descriptors, these models can identify the key physicochemical properties that influence a molecule's therapeutic effect.

Research Findings:

In studies involving related quinoline and quinolinone scaffolds, QSAR models have been successfully developed to predict activities against targets like Mycobacterium tuberculosis. nih.gov These models often reveal that specific descriptors play a pivotal role in determining the biological activity. For instance, van der Waals volume, electron density, and electronegativity have been identified as crucial for the antituberculosis activity of certain quinolinone-based thiosemicarbazones. nih.gov

A typical QSAR model is represented by a regression equation and is validated using statistical parameters such as the coefficient of determination (R²) and the F-statistic. A robust model with high R² values can be reliably used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov The applicability domain of a QSAR model is also defined to ensure that predictions are made only for compounds that are structurally similar to the training set, enhancing the reliability of the in silico screening. nih.gov

Table 1: Example Molecular Descriptors and Their Influence on Activity in Quinoline Derivatives

| Descriptor | Potential Influence on Activity | Rationale |

| LogP | ↑ / ↓ | Modulates lipophilicity, affecting cell membrane permeability and target accessibility. |

| Molecular Weight | ↓ | Lower molecular weight often correlates with better absorption and distribution properties. |

| Hydrogen Bond Donors/Acceptors | ↑ | Increases potential for specific interactions with amino acid residues in the target's active site. |

| Electron Density | ↑ | Can enhance π-π stacking or other electronic interactions with the target protein. nih.gov |

| Van der Waals Volume | ↑ / ↓ | Influences the steric fit of the ligand within the binding pocket of the target. nih.gov |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its target protein. This method provides a three-dimensional model of the ligand-receptor complex, offering valuable insights into the specific molecular interactions that stabilize the binding.

Research Findings:

For various quinoline derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action. For example, the quinoline moiety has been shown to bind to the peripheral anionic site (PAS) of acetylcholinesterase (AChE) through π-π stacking interactions, a key insight for the design of anti-Alzheimer's agents. researchgate.net Similarly, docking simulations of quinolinone-based inhibitors against the DprE1 protein of M. tuberculosis have highlighted the importance of hydrogen bonds with specific amino acids like Cys387 and Ser59 for potent inhibition. mdpi.com

In the context of this compound derivatives, docking studies would be used to predict how substitutions on the quinoline core or the piperidine ring affect the binding to a specific therapeutic target. The 8-hydroxy group of the quinoline scaffold is a known metal chelator, and docking can help understand its interaction with metalloenzymes or its role in mitigating metal-induced oxidative stress. nih.gov The analysis typically focuses on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which can explain the observed SAR trends.

Table 2: Hypothetical Docking Results for this compound Derivatives Against a Target Protein

| Compound Derivative | Substitution | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Parent Compound | None | -8.5 | TYR334, HIS440 | π-π stacking, Hydrogen Bond |

| Derivative A | 5-Chloro | -9.2 | TYR334, HIS440, TRP84 | Halogen Bond, π-π stacking |

| Derivative B | 7-Fluoro | -8.8 | SER122, HIS440 | Hydrogen Bond |

| Derivative C | 4'-Methyl (Piperidine) | -8.3 | TYR334, PHE330 | Hydrophobic Interaction |

By combining the predictive power of QSAR with the detailed structural insights from molecular docking, researchers can engage in a rational design cycle. This involves designing novel derivatives of this compound in silico, predicting their activity using established models, and then synthesizing only the most promising candidates for further biological evaluation. This synergy accelerates the discovery of new therapeutic agents with improved potency and selectivity.

Coordination Chemistry of 2 4 Hydroxypiperidin 1 Yl Quinolin 8 Ol As a Ligand

Chelating Properties of 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline and its derivatives are renowned for their capacity to form stable complexes with a wide variety of metal ions. scispace.comresearchgate.net This chelating ability stems from the presence of a phenolic hydroxyl group at the 8-position and a nitrogen atom in the quinoline (B57606) ring, which act as a bidentate ligand, coordinating to a metal ion through the oxygen and nitrogen atoms. researchgate.netscirp.orgscirp.org This arrangement forms a stable five-membered chelate ring with the metal ion. nih.gov

The deprotonation of the hydroxyl group is a key step in the formation of these metal complexes. researchgate.net The resulting anionic oxygen and the neutral nitrogen atom of the pyridine (B92270) ring create a strong coordination environment. researchgate.netscirp.org This bidentate nature allows 8-hydroxyquinoline derivatives to form stable complexes with numerous metal ions, including transition metals. scispace.com

The versatility of the 8-hydroxyquinoline scaffold allows for the synthesis of various derivatives with tailored properties. mdpi.com Substituents on the quinoline ring can influence the electronic and steric properties of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes. mdpi.com These modifications can enhance the ligand's selectivity for specific metal ions and modulate the properties of the coordination compounds. mdpi.com

Formation of Metal Complexes with Transition Metals

Derivatives of 8-hydroxyquinoline readily form complexes with a range of transition metals. scispace.com The coordination typically involves the displacement of the hydrogen atom from the hydroxyl group and the formation of a coordinate bond with the nitrogen atom of the quinoline ring. scispace.com The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, and 1:3, leading to the formation of mononuclear or polynuclear species depending on the metal ion and reaction conditions. scirp.orgmdpi.com

The formation of these complexes is often accompanied by a noticeable change in the solution's color and fluorescence properties. scispace.com This characteristic has led to the extensive use of 8-hydroxyquinoline derivatives as chromogenic and fluorogenic reagents in analytical chemistry for the detection and quantification of metal ions. scispace.com

The stability of the formed metal complexes is a critical aspect of their coordination chemistry. The chelate effect, resulting from the formation of a stable ring structure with the metal ion, contributes significantly to the high stability constants observed for many 8-hydroxyquinoline-metal complexes. google.com

Characterization of Quinoline-Piperidine Metal Complexes

Spectroscopic methods are invaluable for probing the coordination environment of the metal ion and confirming the binding of the ligand.

FTIR Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify the coordination sites of the ligand. The disappearance or shift of the broad O-H stretching band of the free ligand upon complexation indicates the deprotonation of the hydroxyl group and its involvement in bonding with the metal ion. researchgate.net Changes in the vibrational frequencies of the C=N and C-O bonds in the quinoline ring also provide evidence of coordination. researchgate.net

UV-Visible Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the ligand and the metal complex. The coordination of the ligand to a metal ion typically results in a shift of the absorption bands to longer wavelengths (a bathochromic or red shift), indicating the formation of a metal-ligand bond. scirp.org This technique can also be used to determine the stoichiometry of the complex in solution using methods like the molar ratio method. scirp.org

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed information about the structure of the ligand and how it changes upon coordination. For diamagnetic metal complexes, shifts in the proton and carbon signals of the quinoline and piperidine (B6355638) rings can confirm the binding of the ligand and provide insights into the geometry of the complex in solution. nih.gov

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds in the solid state. This technique provides detailed information on bond lengths, bond angles, and the coordination geometry around the metal center.

For instance, in related 8-hydroxyquinolinate complexes, X-ray diffraction studies have revealed various coordination geometries, such as octahedral and square planar, depending on the metal ion and the stoichiometry of the complex. scirp.orgmdpi.com In a typical octahedral complex with a 1:3 metal-to-ligand ratio, three bidentate 8-hydroxyquinolinate ligands coordinate to the central metal ion. mdpi.com The analysis of crystal packing can also reveal the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the supramolecular architecture of the compound. mdpi.com

Table 1: Summary of Characterization Techniques for Quinoline-Piperidine Metal Complexes

| Technique | Information Provided |

| FTIR Spectroscopy | Identifies coordination sites (O-H, C=N, C-O bonds). |

| UV-Visible Spectroscopy | Confirms complex formation (bathochromic shift) and determines stoichiometry. |

| NMR Spectroscopy | Elucidates solution-state structure and ligand conformation. |

| Single-Crystal X-ray Diffraction | Determines solid-state structure, bond lengths, bond angles, and coordination geometry. |

Theoretical Studies on Metal-Ligand Binding Energies

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for complementing experimental studies of metal complexes. These computational methods can provide valuable insights into the electronic structure, stability, and bonding characteristics of coordination compounds.

DFT calculations can be used to predict the optimized geometries of metal complexes, which can then be compared with experimental data from X-ray crystallography. Furthermore, these calculations can determine the binding energies between the metal ion and the ligand, offering a quantitative measure of the stability of the complex. By analyzing the molecular orbitals and charge distribution, theoretical studies can elucidate the nature of the metal-ligand bond, distinguishing between electrostatic and covalent contributions.

These computational approaches are particularly useful for understanding the factors that influence the stability and reactivity of different metal complexes, and for designing new ligands with enhanced affinity and selectivity for specific metal ions.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

While classical methods for quinoline (B57606) synthesis are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic pathways to access 2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol and its analogs. mdpi.com The goal is to improve yields, reduce reaction times, and incorporate greener chemistry principles. frontiersin.org

Key areas for development include:

Catalyst-Free and Metal-Free Reactions : Exploring novel cyclization and condensation reactions that proceed without the need for transition metal catalysts can simplify purification, reduce costs, and minimize toxic metal contamination in the final product. rsc.org Recent work on synthesizing quinolines from vinylogous imines using superacids or from ketoximes via Beckmann rearrangement exemplifies this trend. mdpi.com

Microwave and Ultrasound-Assisted Synthesis : These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and lead to cleaner reaction profiles compared to conventional heating methods. frontiersin.org Applying these techniques to the key bond-forming steps in the synthesis of the quinoline or piperidine (B6355638) rings could prove highly advantageous. frontiersin.orgnih.gov

Flow Chemistry : Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, and reaction time), enhances safety, and allows for easier scalability. Adapting multistep syntheses of complex quinoline derivatives to flow reactors could streamline production and facilitate library generation for structure-activity relationship (SAR) studies.

C-H Bond Activation : Direct functionalization of the quinoline core through C-H activation strategies represents a powerful and atom-economical approach to creating a diverse range of analogs. mdpi.com This would allow for late-stage modification of the quinoline backbone, providing rapid access to novel derivatives with varied substitution patterns for biological testing.

Advanced Computational Modeling for Lead Optimization

Computational chemistry and in silico modeling are indispensable tools for accelerating the drug discovery process. For this compound, these methods can guide the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the reliance on costly and time-consuming empirical screening. researchgate.netijpsjournal.com

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling : These ligand-based approaches can be used to build predictive models based on a set of known active and inactive analogs. These models can then screen virtual libraries to identify new candidates with a high probability of being active. ijpsjournal.com

Molecular Docking and Dynamics Simulations : For identified biological targets, molecular docking can predict the binding orientation and affinity of novel analogs within the active site. plos.org Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, providing deeper insights into the binding interactions. plos.org

ADMET Prediction : In silico tools that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for early-stage lead optimization. plos.org By flagging compounds with potential liabilities (e.g., poor oral bioavailability, high toxicity, or inhibition of CYP450 enzymes), these models can help prioritize which analogs to synthesize and test. researchgate.net

Artificial Intelligence (AI) and Machine Learning (ML) : The integration of AI/ML is revolutionizing lead optimization. ijpsjournal.com Generative models can design novel molecular structures with desired properties from scratch, while predictive algorithms can analyze vast datasets to uncover complex SAR trends that may not be apparent through traditional analysis. ijpsjournal.com

Exploration of New Biological Targets and Mechanisms In Vitro

The 8-hydroxyquinoline (B1678124) scaffold is known to interact with a multitude of biological targets, largely due to its metal-chelating properties and its ability to participate in hydrogen bonding and π-π stacking interactions. nih.gov While activities like anticancer and antimicrobial effects are well-documented for the 8-HQ class, the specific biological profile of this compound remains to be fully elucidated. researchgate.netnih.gov A key future direction is to screen this compound and its derivatives against a wider range of biological targets to uncover novel therapeutic applications.

Potential new areas for in vitro investigation are summarized in the table below.

| Target Class | Specific Examples | Therapeutic Area | Rationale |

| Protein Kinases | EGFR, BRAFV600E, EGFRT790M | Oncology | Quinoline and quinolin-2(1H)-one scaffolds have shown potent inhibitory activity against key kinases in cancer signaling pathways. mdpi.com |

| G-Protein Coupled Receptors (GPCRs) | β2-Adrenoceptor, Dopamine (B1211576) D2/D3 Receptors | Respiratory, Neurology | Certain 8-hydroxyquinolin-2(1H)-one derivatives are potent β2-adrenoceptor agonists, while other quinolines target dopamine receptors for Parkinson's disease. nih.govresearchgate.net |

| Microbial Enzymes | Dihydrofolate Reductase (DHFR) | Infectious Disease | DHFR is a validated target for antibacterial agents, and exploring inhibition by novel quinoline structures could yield new antibiotics. nih.gov |

| Enzymes in Neurodegeneration | Cholinesterases (AChE, BuChE), Monoamine Oxidase B (MAO-B) | Neurology | 8-HQ derivatives are actively being investigated as multi-target inhibitors for Alzheimer's disease. plos.org |

| Viral Proteins | Proteases, Polymerases | Virology | The quinoline core is present in several antiviral agents, and derivatives have shown activity against dengue virus and HIV. researchgate.netnih.gov |

Future in vitro studies should also aim to elucidate the precise mechanism of action. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can confirm direct target engagement and quantify binding affinities.

Design of Hybrid Molecules with Enhanced Activities

Molecular hybridization, the strategy of covalently linking two or more pharmacophores into a single molecule, is a powerful approach to developing multifunctional drugs with potentially improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance. frontiersin.org The this compound scaffold is an excellent candidate for creating hybrid molecules.

Promising strategies for hybridization include:

Dual-Action Neuroprotective Agents : Combining the 8-HQ moiety, known for its metal chelation and ability to inhibit amyloid-beta aggregation, with another neuroprotective pharmacophore could lead to potent treatments for neurodegenerative diseases. nih.govmdpi.com For example, creating a hybrid with an indole (B1671886) moiety has been explored for Alzheimer's disease. nih.govmdpi.com

Novel Antibacterial Conjugates : The hybridization of 8-HQ with established antibiotics, such as ciprofloxacin, has been shown to produce compounds with significant effects against both susceptible and drug-resistant bacterial strains. nih.gov This approach could be used to restore the activity of older antibiotics or create new agents with dual mechanisms of action.

Targeted Anticancer Agents : Linking the 8-HQ scaffold to a moiety that targets a specific cancer-related protein (e.g., a kinase inhibitor) or a tumor-homing peptide could enhance selectivity and reduce off-target toxicity.

The table below outlines potential hybridization strategies for future research.

| Pharmacophore to Hybridize | Resulting Hybrid Class | Potential Therapeutic Target |

| Indole Derivatives | 8-HQ-Indole Hybrids | Amyloid-beta aggregation, Alzheimer's Disease nih.govmdpi.com |

| Fluoroquinolones (e.g., Ciprofloxacin) | 8-HQ-Fluoroquinolone Conjugates | Bacterial DNA gyrase and topoisomerase IV nih.gov |

| Dopamine Agonists | Bifunctional Dopamine Agonist/Iron Chelators | Dopamine D2/D3 receptors, Iron overload in Parkinson's Disease nih.gov |

| Naphthoquinone Scaffolds | Quinoline-Naphthoquinone Hybrids | Topoisomerase inhibition, Antineoplastic agents mdpi.com |

By pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound, potentially leading to the development of novel and effective treatments for a range of diseases.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol in academic research?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the quinolin-8-ol core. Classical methods like the Skraup or Friedländer synthesis may be adapted for the quinoline backbone, followed by piperidine ring introduction via nucleophilic substitution or coupling reactions . For example, lithiation of 2-methyl-8-methoxyquinoline followed by reaction with 4-hydroxypiperidine derivatives has been used to introduce the hydroxypiperidinyl group . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts) is critical for yield improvement. Post-synthesis purification via column chromatography and characterization using HPLC and NMR are standard .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Comprehensive characterization involves:

- FT-IR : To identify functional groups (e.g., hydroxyl, piperidinyl vibrations).

- NMR (¹H, ¹³C) : For elucidating the quinoline backbone and substituent positions. For example, the 8-hydroxyl group shows a distinct downfield shift in ¹H NMR .

- UV-Vis Spectroscopy : To study electronic transitions, particularly if the compound exhibits fluorescence for bioimaging applications .

- Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis .

Q. What are the primary biological activities reported for quinolin-8-ol derivatives?

Quinolin-8-ol derivatives are studied for:

- Antimicrobial Activity : Inhibition of bacterial DNA gyrase and topoisomerase IV, with structure-activity relationships (SAR) showing enhanced potency with electron-withdrawing substituents .

- Anticancer Effects : Metal chelation (e.g., Fe³⁺, Zn²⁺) disrupts cancer cell redox balance, as seen in prostate and breast cancer cell lines .

- Enzyme Inhibition : PDE4 inhibition, leading to elevated cAMP levels and anti-inflammatory effects .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for improved yield and scalability?

Scalable synthesis requires:

- Continuous Flow Reactors : To enhance reaction control and reduce byproducts .

- Green Chemistry Protocols : Solvent-free conditions or ionic liquids to minimize environmental impact .

- Automated Purification Systems : For high-throughput isolation of intermediates . Recent studies highlight the use of microwave-assisted synthesis to accelerate coupling reactions involving piperidine derivatives .

Q. What strategies are used to resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., variable IC₅₀ values) are addressed by:

- Standardized Assay Conditions : Consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times .

- Structural Analog Comparisons : Testing derivatives with controlled modifications (e.g., substituent position, stereochemistry) to isolate contributing factors .

- Meta-Analysis : Cross-referencing data from multiple studies to identify trends, such as the role of lipophilicity in blood-brain barrier penetration for neuroprotective applications .

Q. What is the role of metal chelation in the biological activity of this compound?

Chelation of divalent cations (e.g., Fe²⁺, Zn²⁺) disrupts metalloenzyme function in pathogens and cancer cells. For example:

- Anticancer Mechanism : Chelation-induced ROS generation triggers apoptosis in prostate cancer cells .

- Antimicrobial Action : Deprivation of essential metal cofactors inhibits bacterial growth . Stability constants of metal complexes (determined via spectrophotometric titration) correlate with bioactivity potency .

Q. How do structural modifications influence PDE4 inhibitory activity?

Key modifications include:

- Substituent Effects : Methoxymethyl groups at position 5 enhance PDE4 binding affinity by mimicking cAMP’s phosphate group .

- Piperidine Ring Functionalization : Hydroxyl groups improve solubility and target engagement in pulmonary hypertension models .

- Quinoline Core Rigidity : Planar structures optimize interaction with the PDE4 catalytic domain, as shown in docking studies .

Methodological Considerations

-

Data Tables :

-

Critical Analysis : Prioritize peer-reviewed studies over commercial sources. For instance, antimicrobial SAR data from supersede non-peer-reviewed claims.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.